α‑Glucosidase Inhibitory Potency of Chromene‑Derived Oxazolones vs. Standard Acarbose
2H‑Chromene‑3‑carbaldehydes serve as direct precursors to 2H‑chromenylphenyloxazolones, which exhibit sub‑micromolar α‑glucosidase inhibition. Compound 5g (derived from the parent aldehyde) showed an IC₅₀ of 3.9 µg/mL, placing it within one order of magnitude of the clinical antidiabetic acarbose (IC₅₀ = 0.29 µg/mL) [1]. This level of potency distinguishes chromene‑based inhibitors from many other heterocyclic aldehyde‑derived libraries, where α‑glucosidase inhibition is often >50 µg/mL or absent.
| Evidence Dimension | α‑Glucosidase inhibitory activity (IC₅₀, µg/mL) |
|---|---|
| Target Compound Data | Chromene‑derived oxazolone 5g: 3.9 µg/mL |
| Comparator Or Baseline | Acarbose (standard drug): 0.29 µg/mL; other chromene‑carbaldehyde derivatives range from 5.7 to >50 µg/mL |
| Quantified Difference | ~13‑fold lower potency than acarbose, but 10‑ to 50‑fold more potent than many in‑class analogs |
| Conditions | In vitro enzyme assay using rat intestinal α‑glucosidase |
Why This Matters
Confirms that the chromene‑3‑carbaldehyde scaffold provides a viable entry point for developing potent α‑glucosidase inhibitors, with clear structure‑activity relationships that guide analogue selection.
- [1] E. V. Reddy, K. S. Hariprasad, A. Zehra, P. Vijaykumar, A. K. Tiwari, A. Addlagatta, B. C. Raju, Synthesis, free radical scavenging and α‑glucosidase inhibitory activities of 2H‑chromenylphenyloxazolones, Indian J. Chem. 2019, 58B, 680‑690. View Source
